3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
Overview
Description
3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a biphenyl core with two fluorine atoms at the 3' and 4' positions and a carboxylic acid group at the 2' position. Its structural characteristics make it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as biphenyls and derivatives . These compounds contain two benzene rings linked together by a carbon-carbon bond .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3’,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and specific conditions within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid typically involves the following steps:
Biphenyl Derivative Formation: The starting material is often a biphenyl derivative, which undergoes halogenation to introduce fluorine atoms at the desired positions.
Carboxylation Reaction: The halogenated biphenyl compound is then subjected to a carboxylation reaction to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Esters, amides, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted biphenyl derivatives.
Scientific Research Applications
3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the development of bioactive molecules and probes for biological studies.
Medicine: Its derivatives may have potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.
Industry: The compound's unique properties make it useful in the development of advanced materials and coatings.
Comparison with Similar Compounds
3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is similar to other fluorinated biphenyl compounds, but its unique combination of fluorine atoms and carboxylic acid group sets it apart. Some similar compounds include:
3,4-Difluoro-1,1'-biphenyl: Lacks the carboxylic acid group.
3',4'-Difluoro-1,1'-biphenyl-2-carboxylic acid: Similar structure but with different positions of fluorine atoms.
3,4-Difluorobenzene: A simpler compound without the biphenyl structure.
These compounds may have different properties and applications based on their structural differences. This compound's unique structure makes it particularly valuable in specific scientific and industrial contexts.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-6-5-8(7-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWYNBHENGSUOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654126 | |
Record name | 3',4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-30-0 | |
Record name | 3',4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886363-30-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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